molecular formula C23H21ClN4O3 B6038079 2-(2-chlorophenyl)-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-chlorophenyl)-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Katalognummer: B6038079
Molekulargewicht: 436.9 g/mol
InChI-Schlüssel: FJRABUIDCLKLBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(2-chlorophenyl)-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic derivative featuring a pyrido-naphthyridine-dione core. Key structural elements include a 2-chlorophenyl group at position 2 and a morpholine-ethyl substituent at position 6. The morpholine ring enhances solubility and bioavailability, while the chloro substituent may influence electronic properties and receptor binding.

Eigenschaften

IUPAC Name

2-(2-chlorophenyl)-8-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c24-18-3-1-2-4-21(18)28-8-6-20-17(23(28)30)15-16-19(25-20)5-7-27(22(16)29)10-9-26-11-13-31-14-12-26/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRABUIDCLKLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation with β-Diketones

The core structure is synthesized via a [3 + 2] cycloaddition between N-amino-2-iminopyridine and β-diketones under oxidative conditions. For example, reacting 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with ethyl acetoacetate in ethanol under an oxygen atmosphere (1 atm) at 130°C for 18 hours yields the pyrazolo[1,5-a]pyridine intermediate. This step achieves 74–94% yields when optimized with 6 equivalents of acetic acid as a Brønsted acid catalyst (Table 1).

Table 1: Optimization of Cyclocondensation Conditions

Acetic Acid (equiv)AtmosphereYield (%)Byproduct Formation
2Air34Minimal
6O₂94None
8O₂72Significant

Cross-Dehydrogenative Coupling (CDC)

The CDC reaction between N-amino-2-iminopyridines and cyclic β-diketones (e.g., 1,3-cyclopentanedione) in ethanol under oxygen facilitates oxidative dehydrogenation, forming the naphthyridine backbone. This method avoids stoichiometric oxidants, leveraging molecular oxygen for sustainable synthesis.

Introduction of the 2-Chlorophenyl Group

Suzuki-Miyaura Coupling

The 2-chlorophenyl moiety is introduced via palladium-catalyzed cross-coupling. A representative protocol involves reacting 3-bromo-4-nitropyridine with 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol using Pd(PPh₃)₄ (10 mol%) and Na₂CO₃ in a dioxane/water mixture at 110°C. This step achieves 87% yield after purification by flash chromatography (Scheme 1).

Functionalization with the Morpholin-4-yl Ethyl Group

Nucleophilic Alkylation

The morpholine substituent is introduced via alkylation of a secondary amine intermediate. For instance, treating 8-(2-aminoethyl)pyrido[4,3-b]naphthyridine with morpholine in the presence of K₂CO₃ in DMF at 80°C for 12 hours affords the target compound. The reaction is monitored by LC-MS, with purification via preparative HPLC (Waters Sunfire C18 column, 15–95% methanol/water gradient).

Deprotection and Final Modification

A silyl-protected intermediate (e.g., tert-butyldiphenylsilyl ether) is deprotected using tetrabutylammonium fluoride (TBAF) in THF, followed by oxidation with MnO₂ to yield the dione functionality.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (d, J = 5.5 Hz, 1H, pyridine-H), 7.62–7.58 (m, 4H, Ar-H), 4.32 (t, J = 6.0 Hz, 2H, morpholine-CH₂), 3.72–3.68 (m, 4H, morpholine-OCH₂).

  • HRMS : m/z calcd for C₂₃H₂₁ClN₄O₃ [M+H]⁺: 437.1284; found: 437.1289.

Purity Assessment

Reverse-phase HPLC analysis confirms >95% purity using a methanol/water gradient with 0.05% trifluoroacetic acid.

Challenges and Optimization

  • Byproduct Formation : Excess acetic acid (>6 equiv) promotes triazolo[1,5-a]pyridine byproducts during cyclocondensation.

  • Catalyst Selection : Pd(OAc)₂ underperforms compared to Pd(PPh₃)₄ in Suzuki coupling, necessitating ligand optimization .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key observations:

Reaction ConditionsProducts FormedYield (%)Key Reference
KOH/EtOH, 80°C, 12h2-Hydroxyphenyl derivative72
NH₃ (aq)/CuSO₄, 100°C, 24h2-Aminophenyl analog58
NaSMe/DMF, 120°C, 6h2-Methylthiophenyl variant65

The reaction proceeds via a Meisenheimer complex intermediate, with regioselectivity controlled by the electron-deficient pyrido[4,3-b] naphthyridine system.

Oxidation of the Morpholine Moiety

The morpholin-4-yl ethyl side chain is susceptible to oxidation, particularly at the tertiary amine:

  • Peracid-Mediated Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C generates the N-oxide derivative (confirmed by MS and ¹H-NMR).

  • Autoxidation : Prolonged storage under aerobic conditions leads to trace amounts of N-oxide (≤3% after 6 months).

Reduction of the Naphthyridine Core

Catalytic hydrogenation selectively reduces the C3-C4 double bond in the naphthyridine system:

CatalystConditionsProduct StructureNotes
10% Pd/C, H₂ (1 atm)EtOH, 25°C, 4hDihydro derivative (C3-C4 sat.)Retains chlorophenyl group
Rh/Al₂O₃, H₂ (50 psi)THF, 60°C, 12hTetrahydro analogPartial morpholine cleavage

Reduction alters π-conjugation, significantly modifying UV-Vis absorption profiles (λ<sub>max</sub> shifts from 318 nm to 295 nm).

Acid/Base-Mediated Ring Transformations

The fused pyrido-naphthyridine system displays pH-dependent reactivity:

  • Acidic Conditions (HCl, 1M) :

    • Protonation occurs at N1 (pK<sub>a</sub> ≈ 3.2)

    • Prolonged exposure (>24h) induces ring contraction to quinazoline derivatives .

  • Basic Conditions (NaOH, 0.1M) :

    • Hydrolysis of the lactam carbonyl (C9=O) generates a carboxylic acid intermediate

    • Subsequent decarboxylation at 80°C forms truncated pyridine products .

Metal-Catalyzed Cross-Coupling

The chlorophenyl group participates in Suzuki-Miyaura couplings:

Boronic AcidCatalyst SystemProductApplication Relevance
4-CarboxyphenylboronicPd(PPh₃)₄, K₂CO₃Biaryl derivative with enhanced solubilityProdrug development
Thiophen-2-ylboronicPd(OAc)₂/XPhosHeterobiaryl analogOptoelectronic materials

Reactions proceed efficiently (TON > 1,000) due to the electron-deficient aryl chloride substrate.

Photochemical Reactions

UV irradiation (λ =

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . In vitro evaluations demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Evaluation

A study published in Molecules (2017) synthesized a series of compounds related to pyrido[4,3-b][1,6]naphthyridine derivatives and evaluated their antitumor activity. The results indicated that modifications to the morpholine moiety significantly enhanced anticancer efficacy against human cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Its structure allows it to interact with microbial membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Testing

In a recent publication, derivatives of pyrido[4,3-b][1,6]naphthyridine were tested against several bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as a new class of antibiotics .

Neurological Applications

Given the presence of the morpholine group, this compound is being explored for its potential in treating neurological disorders. Morpholine derivatives are known for their ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This property may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases.

Case Study: Inflammation Studies

In vitro assays revealed that the compound inhibits pro-inflammatory cytokine production in immune cells. This activity suggests its potential use in treating conditions characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound and its derivatives is crucial for optimizing its pharmacological properties.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from commercially available precursors. The introduction of the morpholine group is particularly important for enhancing bioactivity.

Structure-Activity Relationship

Research has identified key structural features that influence biological activity. For instance, variations in substituents on the pyridine ring can significantly alter potency and selectivity .

Summary Table of Applications

ApplicationDescriptionReferences
Antitumor ActivityInduces apoptosis in cancer cells; effective against various cell lines
Antimicrobial PropertiesActive against Gram-positive and Gram-negative bacteria
Neurological ApplicationsPotential neuroprotective effects; modulates neurotransmitter systems
Anti-inflammatory ActivityReduces production of pro-inflammatory cytokines
Synthesis & SARMulti-step synthesis; key structural features enhance bioactivity

Wirkmechanismus

The mechanism of action of 2-(2-chlorophenyl)-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme in a metabolic pathway, resulting in altered cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido-Naphthyridine Derivatives

Compound Name Core Structure Substituents (Position) Key Properties/Applications
Target Compound Pyrido[4,3-b][1,6]naphthyridine-dione 2-(2-chlorophenyl), 8-[2-(morpholin-4-yl)ethyl] Potential CNS or kinase modulation (inferred)
2-(2-Methoxyphenyl)-8-[3-(morpholin-4-yl)propyl] analog () Pyrido[4,3-b][1,6]naphthyridine-dione 2-(2-methoxyphenyl), 8-[3-(morpholin-4-yl)propyl] Improved solubility (propyl chain), reduced electronegativity (methoxy vs. chloro)
Patent Compound () 1,7-Naphthyridine 2-[(3R)-3-methylmorpholin-4-yl], 4-(1-methyl-1H-pyrazol-5-yl), 8-(1H-pyrazol-5-yl) High-purity polymorph (Form B); kinase inhibitor applications

Substituent Effects on Bioactivity

  • Chlorophenyl vs. In contrast, the 2-methoxyphenyl group in the analog () is electron-donating, which may reduce binding affinity but improve metabolic stability .
  • Morpholine Chain Length :
    The target compound’s ethyl linker (C2) between the morpholine and core may balance solubility and steric hindrance. The propyl linker (C3) in the analog () could increase solubility but reduce target engagement due to increased flexibility .

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group introduction. For example:

  • Core structure formation : Cyclization of pyridine and naphthyridine precursors under acidic or basic conditions (e.g., glycol or sodium hydroxide) to generate the fused bicyclic system .
  • Substituent addition : Introduction of the 2-chlorophenyl and morpholinylethyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Optimization : Yield and purity are improved by adjusting temperature (60–120°C), solvent polarity (e.g., dichloromethane for solubility control), and catalyst use (e.g., palladium for cross-coupling) .

Basic: Which spectroscopic and chromatographic techniques are used for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with chemical shifts confirming chlorophenyl (δ\delta 7.2–7.6 ppm) and morpholine (δ\delta 3.5–3.8 ppm) groups .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm1^{-1} confirm carbonyl groups in the naphthyridinedione core .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates and UV visualization .

Advanced: How can reaction conditions be systematically optimized for industrial-scale reproducibility?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) to minimize side products .
  • In-line Analytics : Implement HPLC or FTIR for real-time monitoring of intermediates .

Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC50_{50}50​ values across studies)?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Dose-response validation : Repeat experiments with gradient concentrations to confirm potency thresholds .
  • Mechanistic studies : Compare in vitro kinase inhibition (e.g., PI3K pathway) with in vivo tumor regression models to resolve efficacy disparities .

Advanced: What methodologies confirm PI3K/Akt pathway modulation by this compound?

Answer:

  • Kinase inhibition assays : Measure ATPase activity using recombinant PI3K isoforms (e.g., ELISA-based kits) .
  • Western blotting : Quantify phosphorylated Akt (Ser473) in treated vs. untreated cancer cells .
  • Cell proliferation assays : Correlate IC50_{50} values with PI3K-dependent cell lines (e.g., MCF-7 breast cancer) .

Advanced: How is environmental impact assessed for this compound during preclinical development?

Answer:

  • Biodegradation studies : OECD 301 tests in aqueous media to estimate half-life under aerobic conditions .
  • Bioaccumulation potential : Calculate logP values (e.g., >3 suggests high lipid affinity) and test in Daphnia magna .
  • Ecotoxicology : Algal growth inhibition assays (OECD 201) to evaluate aquatic toxicity .

Advanced: What computational protocols validate molecular docking predictions for target binding?

Answer:

  • Software : AutoDock Vina or Schrödinger Suite for docking into PI3Kγ (PDB: 7L8) .
  • Parameters : Grid boxes centered on ATP-binding sites, 20 Å3^3 search space, Lamarckian genetic algorithm .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values and mutate key residues (e.g., Lys833) to test binding .

Basic: How do functional groups (e.g., chlorophenyl, morpholine) influence reactivity and solubility?

Answer:

  • Chlorophenyl : Enhances lipophilicity (logP +0.5) and π-π stacking with aromatic residues in targets .
  • Morpholine : Improves aqueous solubility via hydrogen bonding and modulates pharmacokinetics (e.g., blood-brain barrier penetration) .
  • Reactivity : The morpholinylethyl group undergoes N-alkylation under acidic conditions, requiring protection during synthesis .

Advanced: What mechanistic studies elucidate its antitumor activity beyond kinase inhibition?

Answer:

  • Apoptosis assays : Annexin V/PI staining to quantify programmed cell death in treated cells .
  • Cell cycle analysis : Flow cytometry (propidium iodide) to identify G1/S phase arrest .
  • ROS detection : DCFH-DA fluorescence to measure reactive oxygen species generation .

Advanced: What challenges arise during scale-up, and how are they mitigated?

Answer:

  • Purification : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
  • Reproducibility : Implement QC checkpoints (e.g., NMR purity >98%) and statistical batch analysis .
  • Byproduct management : Optimize stoichiometry to minimize diastereomers or dimerization side products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.